Chemical and physical properties of (S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine
Chemical and physical properties of (S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine
An In-depth Technical Guide to (S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine: A Key Building Block for Modern Drug Discovery
Authored by a Senior Application Scientist
Foreword: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated building blocks offer a unique combination of properties that can profoundly influence the metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1][2] Among these, the difluorinated pyrrolidine motif has emerged as a particularly valuable scaffold. This guide provides a comprehensive technical overview of (S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine, a chiral building block poised to accelerate the development of next-generation therapeutics. We will delve into its fundamental properties, synthesis, characterization, and strategic applications, offering field-proven insights for researchers and drug development professionals.
Core Molecular Profile and Physicochemical Properties
(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine is a functionalized heterocyclic compound featuring a chiral pyrrolidine ring, a common moiety in over 20 FDA-approved drugs.[3] The gem-difluoro substitution at the 4-position and the N-methylaminomethyl side chain at the 2-position make it a versatile synthon for introducing specific three-dimensional geometry and physicochemical characteristics into a target molecule. The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen ensures stability during coupling reactions and allows for straightforward deprotection under acidic conditions.[4]
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1,1-Dimethylethyl (2S)-4,4-difluoro-2-[(methylamino)methyl]-1-pyrrolidinecarboxylate | [5] |
| CAS Number | 1407997-82-3 | [5] |
| Molecular Formula | C₁₁H₂₀F₂N₂O₂ | [5] |
| Molecular Weight | 250.29 g/mol | [5] |
| Physical Form | Expected to be a liquid or low-melting solid at room temperature. | Inferred from related compounds |
| Purity | Typically available at ≥95-97% purity. | Inferred from related compounds[6][7] |
| XLogP3-AA | 1.6 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 5 | [5] |
| Rotatable Bond Count | 4 | [5] |
| Topological Polar Surface Area | 41.6 Ų | [5] |
| Storage Conditions | Recommended storage at 2-8°C under an inert atmosphere. | Inferred from related compounds[6] |
Synthesis and Purification Strategy
The synthesis of highly functionalized pyrrolidines such as this one often relies on multi-step sequences starting from readily available chiral precursors. A plausible and efficient pathway begins with a protected proline derivative, like N-Boc-4-oxo-L-proline, which can be synthesized from N-Boc-trans-4-hydroxy-L-proline.[4] The introduction of the gem-difluoro group is a critical step, typically achieved using a deoxofluorinating agent. Subsequent modification of the carboxylic acid at the 2-position provides the desired methylaminomethyl side chain.
Conceptual Synthetic Workflow
The following diagram illustrates a logical, multi-step approach to the synthesis. The causality behind this workflow is rooted in achieving high stereochemical fidelity and functional group tolerance. The Boc protecting group is chosen for its stability across various reaction conditions, including fluorination and reductive amination, and its clean removal at the final stage if required.[4]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wap.guidechem.com [wap.guidechem.com]
- 6. (S)-1-Boc-2-[(2,2,2-Trifluoro-acetylamino)-methyl]-pyrrolidine | 168049-31-8 [sigmaaldrich.com]
- 7. (S)-1-Boc-2-(methylaminomethyl)pyrrolidine 97% | CAS: 191231-58-0 | AChemBlock [achemblock.com]
